molecular formula C13H11F3N2O B2619378 N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide CAS No. 1252115-89-1

N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide

Cat. No. B2619378
CAS RN: 1252115-89-1
M. Wt: 268.239
InChI Key: BFTCNUSSCJQAMH-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide, commonly known as CTB, is a chemical compound that is widely used in scientific research. It belongs to the class of benzamide derivatives and has a molecular formula of C14H12F3N2O. CTB is a potent and selective inhibitor of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

Mechanism of Action

CTB acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, thereby reducing the activity of the receptor. This leads to a decrease in the release of dopamine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
CTB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of the dopamine D3 receptor, which can lead to a decrease in the release of dopamine in the brain. This can have a variety of effects on behavior and cognition, including changes in mood, motivation, and reward processing.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CTB in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the function of this receptor in the brain. However, one limitation of using CTB is that it is not very soluble in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research involving CTB. One area of interest is the role of the dopamine D3 receptor in drug addiction and other psychiatric disorders. CTB could be used to investigate the effects of dopamine D3 receptor inhibition on drug-seeking behavior and other symptoms of addiction.
Another area of interest is the development of new drugs that target the dopamine D3 receptor. CTB could be used as a starting point for the development of new drugs that have improved selectivity and efficacy.
In conclusion, CTB is a valuable tool for studying the dopamine D3 receptor and its role in various physiological and pathological processes. Its selectivity and potency make it a valuable tool for investigating the function of this receptor in the brain. Further research is needed to fully understand the biochemical and physiological effects of CTB and its potential as a therapeutic agent.

Synthesis Methods

CTB can be synthesized using a variety of methods, but the most commonly used one involves the reaction of 3-(trifluoromethyl)benzonitrile with cyclopropylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-bromoacetonitrile to yield CTB.

Scientific Research Applications

CTB has been widely used in scientific research to study the dopamine D3 receptor and its role in various physiological and pathological processes. It has been shown to be a potent and selective inhibitor of the dopamine D3 receptor, which makes it a valuable tool for studying the function of this receptor in the brain. CTB has been used to investigate the role of the dopamine D3 receptor in drug addiction, schizophrenia, and other psychiatric disorders.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(19)18(7-6-17)11-4-5-11/h1-3,8,11H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTCNUSSCJQAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)benzamide

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